Sigma-1 Receptor Binding Affinity vs. Para-Methoxy Isomer (Class-Level Inference)
The meta-methoxyphenoxy substitution pattern in this compound is associated with enhanced sigma-1 receptor affinity compared to the para-methoxy isomer, based on class-level structure-activity relationship (SAR) trends observed in substituted phenyl-piperazine series. The target compound exhibited a Ki value of 1.90 nM against the sigma-1 receptor in guinea pig brain membrane displacement assays using [3H]-(+)-pentazocine as the radioligand [1]. In contrast, para-methoxy-substituted analogs in the same chemotype class generally show reduced sigma-1 affinity, often in the low nanomolar to sub-nanomolar range, but with a systematic decrease of 5- to 10-fold when the methoxy group is shifted from the meta to the para position [2]. Direct head-to-head data for this specific compound pair is not available; the comparison is inferred from SAR trends within the broader phenyl-piperazine class.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.90 nM (guinea pig brain membrane, [3H]-(+)-pentazocine displacement) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 300394-09-6): Class-level inference from patent SAR suggests Ki > 5 nM (estimated 5- to 10-fold lower affinity). Direct comparative data not available. |
| Quantified Difference | Estimated 5- to 10-fold lower affinity for para-methoxy isomer based on class-level SAR. |
| Conditions | Radioligand displacement assay, guinea pig brain membrane, incubation 150 min, liquid scintillation counting. |
Why This Matters
Higher sigma-1 receptor affinity may translate to improved pharmacological activity in sigma-1-mediated models of neuroprotection, pain, and depression, making the meta-methoxy substitution a critical selection criterion for neuroscience research.
- [1] BindingDB Entry BDBM50564193, CHEMBL4789321. Ki = 1.90 nM, Sigma-1 receptor (Guinea pig). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50564193 View Source
- [2] Ruhland, T., et al. (2002). Substituted phenyl-piperazine derivatives, their preparation and use. U.S. Patent Application Publication No. US20030125320A1. (Class-level SAR for methoxyphenoxy positional isomers and 5-HT1A/sigma receptor affinity). View Source
